N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide

Description

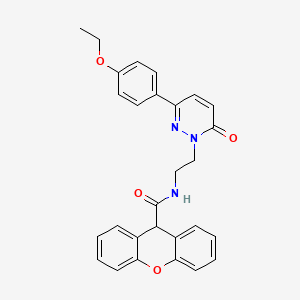

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide is a synthetic small molecule characterized by a pyridazinone core substituted with a 4-ethoxyphenyl group at position 3. This moiety is linked via an ethyl chain to a xanthene carboxamide group. The xanthene carboxamide, a fused tricyclic aromatic system, enhances lipophilicity and may influence pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name |

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N3O4/c1-2-34-20-13-11-19(12-14-20)23-15-16-26(32)31(30-23)18-17-29-28(33)27-21-7-3-5-9-24(21)35-25-10-6-4-8-22(25)27/h3-16,27H,2,17-18H2,1H3,(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCWVEANMNFMCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multiple steps:

-

Formation of the Pyridazinone Core: : The pyridazinone core can be synthesized by reacting 4-ethoxybenzoyl chloride with hydrazine hydrate to form 4-ethoxyphenylhydrazine. This intermediate is then cyclized with ethyl acetoacetate under reflux conditions to yield the pyridazinone ring.

-

Xanthene Derivative Preparation: : The xanthene core is prepared by condensation of resorcinol with phthalic anhydride in the presence of a Lewis acid catalyst such as zinc chloride.

-

Coupling Reaction: : The final step involves coupling the pyridazinone derivative with the xanthene derivative. This can be achieved through a nucleophilic substitution reaction using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

-

Reduction: : Reduction of the pyridazinone ring can yield dihydropyridazinone derivatives, which may have different biological activities.

-

Substitution: : The xanthene core can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

Oxidation: Phenolic derivatives.

Reduction: Dihydropyridazinone derivatives.

Substitution: Various substituted xanthene derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound may exhibit interesting pharmacological properties. The pyridazinone moiety is known for its potential as an anti-inflammatory and anti-cancer agent, while the xanthene core can contribute to fluorescence properties, useful in bioimaging.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. The combination of the pyridazinone and xanthene structures might offer synergistic effects, enhancing its efficacy as a drug candidate.

Industry

Industrially, the compound’s fluorescence properties could be harnessed in the development of dyes and sensors. Its stability and reactivity also make it suitable for use in various material science applications.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The pyridazinone ring can inhibit certain enzymes, while the xanthene core might interact with cellular membranes or proteins, leading to its biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

A structurally analogous compound, N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-9H-xanthene-9-carboxamide (Compound A), shares the pyridazine-xanthene backbone but differs in substituents and connectivity. Key differences include:

- Substituent: Compound A features a 4-methylphenyl group attached via an ether linkage to the pyridazine ring, whereas the target compound has a 4-ethoxyphenyl group directly substituted at position 3 of the pyridazinone.

- Lipophilicity : Compound A has a logP of 4.99, indicating high lipophilicity. The target compound’s ethoxy group likely increases logP further (estimated >5.5), which may reduce aqueous solubility but enhance membrane permeability .

Table 1: Physicochemical Properties

Comparison with Other Heterocyclic Systems

Compounds like 3-(2-ethylphenyl)-2-methyl-3,4-dihydroquinazolin-4-one () and acridine derivatives () highlight the diversity of heterocyclic pharmacophores. Unlike these systems, the pyridazinone-xanthene scaffold offers a unique balance of rigidity (from xanthene) and hydrogen-bonding capacity (from pyridazinone), which may improve target engagement in neurological or inflammatory diseases .

Biological Activity

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide is a complex organic compound belonging to the class of pyridazinone derivatives. This compound has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 395.5 g/mol. The compound features a xanthene core, an ethoxyphenyl group, and a pyridazinone moiety, which contribute to its unique chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C21H25N5O3 |

| Molecular Weight | 395.5 g/mol |

| CAS Number | 1235635-00-3 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological processes, thereby affecting cellular functions.

- Receptor Modulation : It can bind to cellular receptors, altering signal transduction pathways that regulate cell growth and apoptosis.

- Gene Expression Regulation : The compound may influence the expression of genes associated with cancer proliferation and resistance mechanisms.

Antitumor Activity

Preliminary studies have indicated that this compound exhibits significant antitumor activity . Research indicates that it can effectively inhibit the growth of various human tumor cell lines.

Case Study : A study published in Biochemical Pharmacology demonstrated that compounds with similar structures exhibited IC50 values ranging from 0.05 to 0.08 μM against multiple human tumor cell lines, including those resistant to conventional therapies .

Antiproliferative Effects

The compound has also shown promising antiproliferative effects , particularly in arresting the cell cycle at the G2/M phase. This mechanism is crucial for preventing cancer cell division and proliferation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound:

| Structural Feature | Importance |

|---|---|

| Ethoxyphenyl Group | Enhances binding affinity to targets |

| Pyridazinone Moiety | Critical for enzyme inhibition |

| Xanthene Core | Provides structural stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.